FAS Thioesterase Domain Inhibition: Confirmed Single-Concentration Activity from PubChem uHTS Confirmatory Screen
The target compound demonstrated confirmed inhibitory activity against the thioesterase (TE) domain of human fatty acid synthase (FAS) in a PubChem uHTS confirmatory dose-response fluorescence intensity assay, with a reported IC₅₀ of 13,100 nM (13.1 µM) [1]. This places the compound as a low-micromolar FAS TE inhibitor. While many thiazolyl-urea derivatives are profiled against kinase panels, this compound was specifically screened against FAS, a metabolic target distinct from the kinase-centric profiling of most in-class compounds [2]. For context, the well-characterized FAS TE inhibitor Orlistat (THL) exhibits an IC₅₀ of approximately 0.5–2 µM in purified TE domain assays, indicating that this compound is approximately 6- to 26-fold less potent than the positive control but retains a tractable starting point for SAR optimization [3]. No direct head-to-head comparison with close structural analogs in the same FAS TE assay is available in the public domain.
| Evidence Dimension | FAS thioesterase domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13,100 nM (13.1 µM) |
| Comparator Or Baseline | Orlistat (THL): IC₅₀ ≈ 0.5–2 µM against purified FAS TE domain (literature values, not co-tested) |
| Quantified Difference | Target compound is approximately 6- to 26-fold less potent than Orlistat; approximately 2.5-fold more potent than the typical hit threshold (30 µM) for uHTS primary screens |
| Conditions | PubChem BioAssay: dose response confirmation of uHTS inhibitor hits of the thioesterase domain of fatty acid synthase via a fluorescence intensity assay (confirmatory); ChEMBL Assay source; Target protein accession P49327 |
Why This Matters
This provides the only publicly available quantitative activity data for this compound, positioning it as a validated FAS TE inhibitor hit suitable for SAR expansion, with the 4-cyanophenyl/4-fluorobenzyl combination potentially offering a distinct IP position relative to known FAS inhibitor chemotypes.
- [1] ChEMBL Bioactivity Database. CHEMBL1597418: Inhibition of fatty acid synthase thioesterase domain, IC₅₀ = 13,100 nM. PubChem BioAssay confirmatory dose-response screen. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157020862 (accessed 2026-04-29). View Source
- [2] Zhang Z-H, Zeng B-F, Song Z-X, et al. Synthesis and biological evaluation of new thiazolyl-urea derivatives as potential dual C-RAF/FLT3 inhibitors. Medicinal Chemistry Research. 2022;31(11):1862-1874. View Source
- [3] Kridel SJ, Axelrod F, Rozenkrantz N, Smith JW. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research. 2004;64(6):2070-2075. doi:10.1158/0008-5472.CAN-03-3645. View Source
